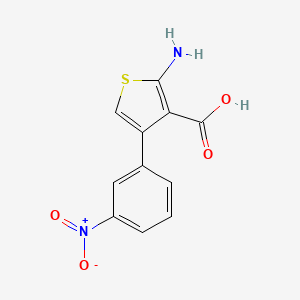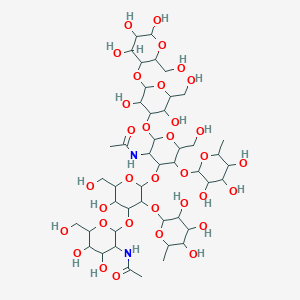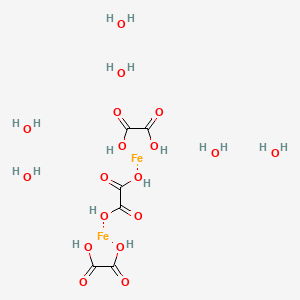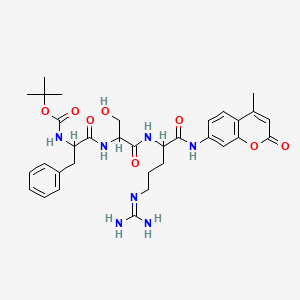![molecular formula C10H12N4O5 B12063035 8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)
8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione typically involves the condensation of a suitable imidazole derivative with a ribofuranosyl donor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced analogs of the original compound.
Scientific Research Applications
8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features.
Acyclovir: An antiviral drug with a similar mechanism of action.
Gemcitabine: A nucleoside analog used in cancer treatment.
Uniqueness
8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione is unique due to its specific imidazo[1,2-a]-1,3,5-triazine core, which provides distinct chemical properties and biological activities compared to other nucleoside analogs. Its ability to selectively target viral and cancerous cells makes it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C10H12N4O5/c15-4-6-5(16)3-7(19-6)13-1-2-14-9(13)11-8(17)12-10(14)18/h1-2,5-7,15-16H,3-4H2,(H,12,17,18) |
InChI Key |
YPFWQKXAFYWYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CN3C2=NC(=O)NC3=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















